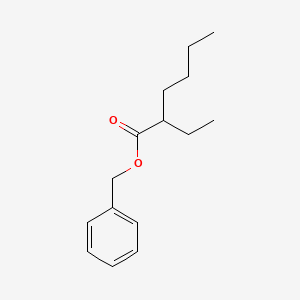
1-(4-(4-Hexylcyclohexyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-hexylcyclohexyl)phenyl]ethanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-(4-hexylcyclohexyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Anhydrous dichloromethane or chloroform.
Reaction Time: Several hours, typically 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of 1-[4-(4-hexylcyclohexyl)phenyl]ethanone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Continuous feeding of reactants: 4-(4-hexylcyclohexyl)benzene and acetyl chloride.
Catalyst: Aluminum chloride in a fixed-bed reactor.
Temperature Control: Maintaining optimal temperature throughout the reaction.
Purification: The product is purified using distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-hexylcyclohexyl)phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form a carboxylic acid.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-[4-(4-hexylcyclohexyl)phenyl]acetic acid.
Reduction: 1-[4-(4-hexylcyclohexyl)phenyl]ethanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
1-[4-(4-hexylcyclohexyl)phenyl]ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-[4-(4-hexylcyclohexyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to receptors: It may interact with certain receptors on the cell surface, modulating their activity.
Affect signaling pathways: It can influence intracellular signaling pathways, leading to changes in cellular functions.
Enzyme inhibition: It may inhibit specific enzymes, altering metabolic processes.
Comparison with Similar Compounds
1-[4-(4-hexylcyclohexyl)phenyl]ethanone can be compared with other similar compounds, such as:
1-[4-(4-butylcyclohexyl)phenyl]ethanone: Similar structure but with a butyl group instead of a hexyl group.
1-[4-(4-octylcyclohexyl)phenyl]ethanone: Similar structure but with an octyl group instead of a hexyl group.
Properties
Molecular Formula |
C20H30O |
|---|---|
Molecular Weight |
286.5 g/mol |
IUPAC Name |
1-[4-(4-hexylcyclohexyl)phenyl]ethanone |
InChI |
InChI=1S/C20H30O/c1-3-4-5-6-7-17-8-10-19(11-9-17)20-14-12-18(13-15-20)16(2)21/h12-15,17,19H,3-11H2,1-2H3 |
InChI Key |
DKAKLHIRFLSCRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12000108.png)

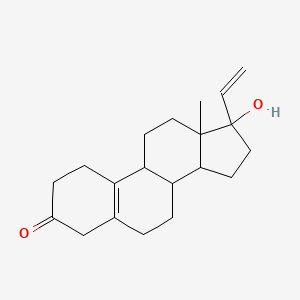
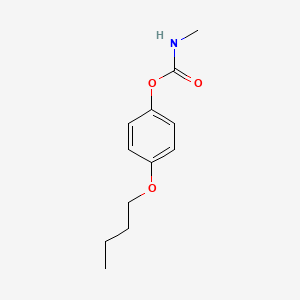
![4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B12000120.png)
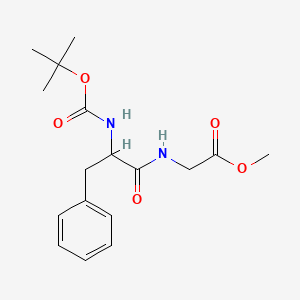
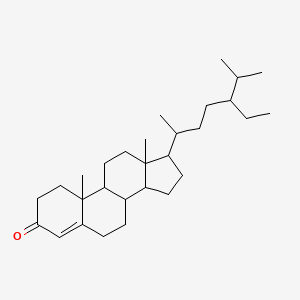
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000128.png)

![1-{[4-(Dimethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000154.png)
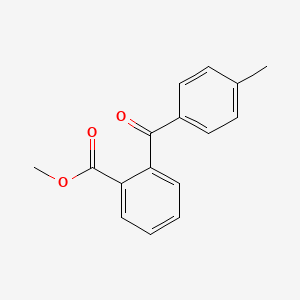
![4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B12000174.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000180.png)
